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molecular formula C17H14N2O3 B1665546 Adosopine CAS No. 88124-26-9

Adosopine

Cat. No. B1665546
M. Wt: 294.30 g/mol
InChI Key: KLSKLNWJEDXFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05080905

Procedure details

To 2 g 10-acetamido-5,6-dihydro-11H-dibenzo(b,e)azepine-6,11-dione suspended in 20 ml dimethylformamide are added 710 mg sodium methylate in 10 ml methanol. After keeping at ambient temperature for 30 minutes, 2.5 ml methyl iodide are added and the mixture then kept at ambient temperature for 24 hours. It is then poured into water, filtered, dried and crystallized from ethanol: yield 1.6 g, melting point 203°-204° C.
Name
10-acetamido-5,6-dihydro-11H-dibenzo(b,e)azepine-6,11-dione
Quantity
2 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
710 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:10]2[C:11](=[O:21])[C:12]3[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=3[NH:14][C:15](=[O:16])[C:9]=2[CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH3:22][O-].[Na+].CI.O>CN(C)C=O.CO>[C:1]([NH:4][C:5]1[C:10]2[C:11](=[O:21])[C:12]3[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=3[N:14]([CH3:22])[C:15](=[O:16])[C:9]=2[CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
10-acetamido-5,6-dihydro-11H-dibenzo(b,e)azepine-6,11-dione
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC2=C1C(C1=C(NC2=O)C=CC=C1)=O
Step Two
Name
sodium methylate
Quantity
710 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture then kept at ambient temperature for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(=O)NC1=CC=CC2=C1C(C1=C(N(C2=O)C)C=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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